N-[(3,5-dichlorophenyl)methyl]cyclopentanamine
Description
Properties
Molecular Formula |
C12H15Cl2N |
|---|---|
Molecular Weight |
244.16 g/mol |
IUPAC Name |
N-[(3,5-dichlorophenyl)methyl]cyclopentanamine |
InChI |
InChI=1S/C12H15Cl2N/c13-10-5-9(6-11(14)7-10)8-15-12-3-1-2-4-12/h5-7,12,15H,1-4,8H2 |
InChI Key |
AVPJOSOWOARGIA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NCC2=CC(=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Comparative Analysis of Methods
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Reductive Amination | NaBH₃CN, NH₄OAc | 25°C, 12–16 h | 75–85% | >95% |
| Nucleophilic Substitution | K₂CO₃, DMF | 80°C, 8–10 h | 65–70% | 90–93% |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | 80°C, 40 h | 80–90% | >98% |
Key Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 7.21 (Ar-H), 3.72 (CH₂NH), 2.85–2.75 (cyclopentyl) |
| ¹³C NMR | δ 148.1 (C-Cl), 58.9 (CH₂NH), 45.3 (cyclopentyl) |
| IR | 3280 cm⁻¹ (N-H), 1560 cm⁻¹ (C-Cl) |
Critical Notes
- Reductive Amination offers high yields but requires careful pH control to avoid side reactions.
- Suzuki Coupling provides superior purity but demands longer reaction times and specialized catalysts.
- Solvent choice (e.g., DMF vs. ethanol/toluene) significantly impacts reaction efficiency and workup.
Chemical Reactions Analysis
Types of Reactions
N-[(3,5-dichlorophenyl)methyl]cyclopentanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3,5-dichlorophenyl)methyl]cyclopentanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3,5-dichlorophenyl)methyl]cyclopentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of the research .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below highlights key structural and physicochemical differences between N-[(3,5-dichlorophenyl)methyl]cyclopentanamine and selected analogs:
Key Observations :
- Chlorine Substitution : The 3,5-dichloro configuration (target compound, NDPS, cinnamamide) enhances steric bulk and electron-withdrawing effects compared to 3,4-dichloro analogs (BD 1008). This may influence binding to hydrophobic pockets in biological targets.
- Functional Groups : The amine group in the target compound increases basicity (pKa ~9–10) compared to amides (pKa ~0–5) or imides, affecting solubility and membrane permeability.
Pharmacological and Toxicological Profiles
BD 1008 and BD 1047 (Sigma Receptor Ligands)
- BD 1008 (3,4-dichlorophenyl) exhibits high affinity for sigma-1 receptors, implicated in neuroprotection and pain modulation .
- Comparison: The target compound’s 3,5-dichloro substitution may reduce sigma receptor binding due to altered spatial compatibility, though its amine group could facilitate interactions with monoamine transporters.
NDPS (Nephrotoxic Agent)
- NDPS (3,5-dichlorophenyl succinimide) induces proximal tubule necrosis and interstitial nephritis in rats via reactive metabolites .
- Comparison : The target compound’s cyclopentylamine group may divert metabolic pathways away from nephrotoxic intermediates, but the dichlorophenyl moiety warrants caution in renal toxicity studies.
N-(3,5-Dichlorophenyl)cinnamamide
- This amide derivative’s stability and lipophilicity (logP ~4.1) suggest utility as a therapeutic precursor, though its poor solubility limits bioavailability .
Metabolic and Stability Considerations
- Amine vs. Amide Stability : The target compound’s amine group is prone to oxidation (e.g., via CYP450 enzymes), whereas the cinnamamide’s amide bond resists enzymatic degradation.
- Dichlorophenyl Metabolism : Chlorinated phenyl groups often undergo dehalogenation or glutathione conjugation, which could generate toxic intermediates (as seen with NDPS) .
Biological Activity
N-[(3,5-dichlorophenyl)methyl]cyclopentanamine is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopentanamine core with a 3,5-dichlorophenyl group attached via a methyl linkage. Its molecular formula reflects the presence of two chlorine atoms on the phenyl ring, which significantly influences its chemical properties and biological activities.
Research suggests that this compound interacts with various biological targets, particularly neurotransmitter receptors. Preliminary studies indicate that it may bind effectively to serotonin transporters and other receptors involved in neurotransmission. This interaction could elucidate its mechanism of action and optimize its pharmacological profile.
Antidepressant Potential
Compounds with similar structures have been studied for their potential antidepressant properties. The unique dichloro substitution pattern in this compound enhances its biological activity compared to other related compounds. The compound's ability to modulate serotonin levels may contribute to its antidepressant effects.
Antimicrobial and Antifungal Properties
This compound has demonstrated promising antimicrobial and antifungal activities. Its structural similarities with known antimicrobial agents suggest that it may exhibit effective inhibition against various bacterial strains.
Table 1: Comparison of Antimicrobial Activity
| Compound Name | Structure Features | Notable Properties |
|---|---|---|
| N-[(3-chlorophenyl)methyl]cyclopentanamine | One chlorine atom on phenyl | Potential antidepressant activity |
| 1-(3,5-Dichlorophenyl)cyclopentanamine | Dichlorinated structure | Enhanced binding affinity |
| N-(4-chlorophenyl)cyclopentanamine | Substituted at para position | Different receptor interaction profile |
Case Studies and Research Findings
- Anticancer Activity : Research indicates that cyclopentanamine derivatives exhibit structure-dependent anticancer activity. In vitro studies have shown that this compound can significantly reduce cell viability in cancer cell lines such as A549 (human pulmonary adenocarcinoma) and Caco-2 (colorectal adenocarcinoma) cells.
- Mechanistic Insights : A study highlighted the importance of dichloro substitutions in enhancing the lipophilicity and reactivity of compounds, which may lead to improved penetration into bacterial cells and increased antimicrobial efficacy. The chlorinated phenyl moiety is believed to play a critical role in targeting multiple cellular pathways.
Future Directions
Ongoing research aims to further elucidate the specific biological pathways influenced by this compound. Investigating its interactions with various receptors will be crucial for understanding its full therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
